molecular formula C32H50N8O12S B585916 (2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate CAS No. 144110-38-3

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate

Cat. No. B585916
CAS RN: 144110-38-3
M. Wt: 385.4
InChI Key: AUNSMFLBHPILAD-VICAHNFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate” is also known as “Arphamenine B hemisulfate”. It is primarily used for research and development .

Scientific Research Applications

DNA Damage and Carcinogenesis

Research on related compounds, such as 5-Aminolevulinic acid (ALA), has shown its potential association with DNA damage and the development of hepatocellular carcinoma in patients with acute intermittent porphyria (AIP). ALA and its derivatives can produce reactive oxygen species that damage DNA, suggesting a mechanism by which related compounds could be involved in carcinogenesis or used to study DNA damage mechanisms and cancer development (Onuki et al., 2002).

Analytical Chemistry Applications

The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is extensively used in analytical chemistry for detecting amino acids, peptides, and proteins. This suggests that compounds with primary amino groups could be subjects or tools in various analytical and biochemical studies to understand protein, peptide, and amino acid compositions in different samples (Friedman, 2004).

Nucleic Acid Base Studies

The tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria are critical for understanding DNA and RNA structure and function. Compounds that interact with or mimic nucleic acid bases can be used to study these mechanisms, which are crucial for genetic information encoding and processing (Person et al., 1989).

Safety And Hazards

This compound is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For detailed safety and hazard information, it is best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

(2S,5R)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H24N4O4.H2O4S/c2*17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h2*3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t2*11-,13+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNSMFLBHPILAD-BGXAZEKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N8O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate

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